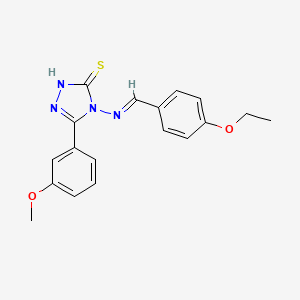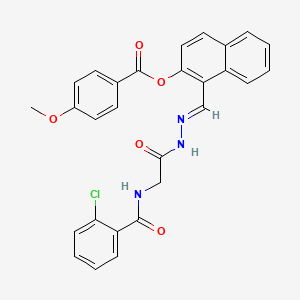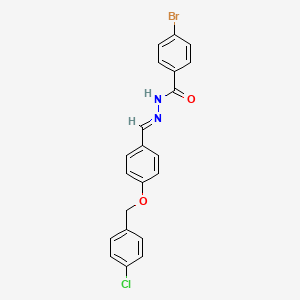
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-adamantyl ethylamine.
Cyclization: The 1-adamantyl ethylamine is then reacted with urea under acidic conditions to form the imidazolidinedione ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The adamantyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl amines.
科学的研究の応用
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its unique structural properties.
Materials Science: The compound’s rigidity and stability make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: It can be used as a catalyst or catalyst support in various chemical reactions, enhancing reaction efficiency and selectivity.
作用機序
The mechanism of action of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target viral enzymes or cancer cell receptors, inhibiting their activity and preventing disease progression.
Pathways Involved: It can interfere with cellular pathways such as DNA replication and protein synthesis, leading to the inhibition of viral replication or cancer cell growth.
類似化合物との比較
Similar Compounds
1-Adamantylamine: A simpler derivative with similar structural properties but different reactivity.
2-Adamantylamine: Another adamantane derivative with distinct chemical behavior.
Adamantane-1-carboxylic acid: A carboxylic acid derivative with unique applications in materials science.
Uniqueness
3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione is unique due to its imidazolidinedione ring, which imparts additional stability and reactivity compared to other adamantane derivatives. This makes it particularly valuable in medicinal chemistry and materials science applications.
特性
CAS番号 |
392312-68-4 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC名 |
3-[2-(1-adamantyl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H22N2O2/c18-13-9-16-14(19)17(13)2-1-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1-9H2,(H,16,19) |
InChIキー |
DIHRLUISNCVUQS-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CNC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025456.png)


![N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025471.png)
![3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025483.png)
![(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12025492.png)
![3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025496.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025504.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025510.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12025527.png)
![[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12025528.png)
